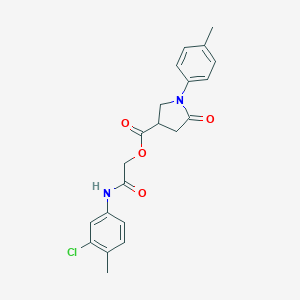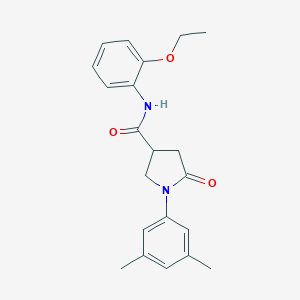
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a compound that has been extensively studied for its potential use in scientific research. This compound is a member of the pyrrolidinecarboxylate family, which is known for its diverse range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, this compound is able to reduce these symptoms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate have been extensively studied. This compound has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its diverse range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, as well as potential anticancer activity. Another advantage is that this compound has been extensively studied, and its synthesis method has been optimized to produce high yields.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its biological effects. In addition, this compound has not been extensively studied in human trials, so its safety and efficacy in humans is not well-established.
Orientations Futures
There are several future directions for research on 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is to further investigate its potential use in treating cancer. This compound has been shown to induce apoptosis in cancer cells, and it may have potential as a chemotherapeutic agent. Another direction is to further investigate its mechanism of action, which may lead to the development of more specific and effective drugs. Finally, more research is needed to establish the safety and efficacy of this compound in human trials.
Méthodes De Synthèse
The synthesis method for 2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 3-chloro-4-methylaniline with ethyl acetoacetate in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to form the final product. This synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential use in scientific research due to its diverse range of biological activities. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in treating cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Nom du produit |
2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C21H21ClN2O4 |
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
[2-(3-chloro-4-methylanilino)-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O4/c1-13-3-7-17(8-4-13)24-11-15(9-20(24)26)21(27)28-12-19(25)23-16-6-5-14(2)18(22)10-16/h3-8,10,15H,9,11-12H2,1-2H3,(H,23,25) |
Clé InChI |
QZDNZIPKQJAXCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
SMILES canonique |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC(=C(C=C3)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)





